molecular formula C12H11NO2 B009219 2,6-Dimethylquinoline-4-carboxylic acid CAS No. 104175-33-9

2,6-Dimethylquinoline-4-carboxylic acid

Cat. No. B009219
M. Wt: 201.22 g/mol
InChI Key: PPFCNYVQJDEENH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids involves the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one. This method proposes a plausible mechanism for their formation based on ab initio quantum-chemical calculations (Rudenko et al., 2012).

Molecular Structure Analysis

The molecular and crystal structures of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have been established via X-ray structural analysis, providing insight into the spatial arrangement of these compounds (Rudenko et al., 2013).

Chemical Reactions and Properties

Various reactions and properties of 2,6-dimethylquinoline-4-carboxylic acid derivatives have been studied, including their synthesis and potential biological activities. For instance, one-pot synthesis methods have been developed for creating derivatives with potential as anticancer agents, highlighting the chemical versatility of these compounds (Javadi & Azizian, 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. Detailed X-ray crystallography provides a comprehensive understanding of the molecular structure, which is essential for predicting physical properties (Rudenko et al., 2013).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are key areas of interest. Studies on the synthesis and reactivity of related quinoline compounds provide insights into the chemical behavior of 2,6-dimethylquinoline-4-carboxylic acid (Outt et al., 1998).

Scientific Research Applications

  • Anticancer Activity : A study by Javadi and Azizian (2016) focused on synthesizing new derivatives of quinoline-4-carboxylic acid, demonstrating their potential for anticancer activity. This highlights the promise of these compounds in cancer research and treatment (Javadi & Azizian, 2016).

  • Antiplasmodial Action : Research by King and Wright (1948) found that carbinolamines derived from 6:7-dimethylquinoline showed superior antiplasmodial activity, particularly in treating malaria in canaries. This suggests potential applications in malaria treatment (King & Wright, 1948).

  • Synthesis of Antitumor Agents : Li et al. (2013) synthesized a key intermediate in the production of antitumor antibiotic tetrahydroisoquinoline natural products, demonstrating the role of these compounds in developing new cancer therapies (Li et al., 2013).

  • Analgesic Properties : A study by Украинец et al. (2013) highlighted the synthesis and analgesic properties of certain alkylamides derived from quinoline carboxylic acids, indicating their potential as pain-relieving agents (Украинец et al., 2013).

  • Antibacterial and Antifungal Agents : Corelli et al. (1983) explored the antibacterial and antifungal properties of quinolonecarboxylic analogs, suggesting their usefulness in developing new antibacterial and antifungal drugs (Corelli et al., 1983).

  • Thermodynamic Properties : Chirico, Johnson, and Steele (2007) confirmed that the thermodynamic properties of 2,6-dimethylquinoline align with experimental results, indicating the reliability of computational methods for studying these compounds (Chirico et al., 2007).

  • Dynamic Kinetic Resolution : Paál et al. (2008) demonstrated the synthesis of enantiomers of a derivative of 6,7-dimethoxyquinoline with high purity, which could have implications in pharmaceutical development (Paál et al., 2008).

  • Photolabile Protecting Group for Biological Messengers : Fedoryak and Dore (2002) identified brominated hydroxyquinoline as a new photolabile protecting group for carboxylic acids, useful in biological research (Fedoryak & Dore, 2002).

  • Antiproliferative Potential : Kumar et al. (2017) found that a derivative of 6,7-dimethoxyquinoline exhibited notable antiproliferative potential, suggesting its use in anticancer therapy (Kumar et al., 2017).

  • Flavor Ingredient Safety : Arthur et al. (2015) evaluated a flavor ingredient derived from quinoline-3-carboxylic acid and found it safe for use in food and beverages due to its lack of mutagenic properties and rapid elimination (Arthur et al., 2015).

Safety And Hazards

Specific safety and hazard information for 2,6-Dimethylquinoline-4-carboxylic acid is not readily available. However, as with all chemicals, it should be handled with appropriate safety measures. Material Safety Data Sheets (MSDS) should be consulted for detailed safety information1.


Future Directions

While there is limited information available on the future directions of 2,6-Dimethylquinoline-4-carboxylic acid, its ability to form fluorescent carboxamides suggests potential applications in chemical analysis and research3.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to relevant scientific literature and resources.


properties

IUPAC Name

2,6-dimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-3-4-11-9(5-7)10(12(14)15)6-8(2)13-11/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFCNYVQJDEENH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354953
Record name 2,6-dimethylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylquinoline-4-carboxylic acid

CAS RN

104175-33-9
Record name 2,6-dimethylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-4-quinolinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MN Zemtsova, PL Trakhtenberg, MV Galkina - Russian journal of organic …, 2003 - Springer
2-Methylquinoline-4-carboxylic acids are widely used in organic synthesis for the preparation of various derivatives possessing high biological activity [133]. These compounds are …
Number of citations: 14 link.springer.com
MTJ Quimque, AD Go, JAK Lim, WS Vidar… - International Journal of …, 2023 - mdpi.com
New antitubercular agents with either a novel mode of action or novel mode of inhibition are urgently needed to overcome the threat of drug-resistant tuberculosis (TB). The present …
Number of citations: 8 www.mdpi.com
PJ Lindsay-Scott, H Barlow - Synlett, 2016 - thieme-connect.com
A practical method for the regiocontrolled synthesis of substituted quinoline-4-carboxylic acids is described. Solubility differences between the product quinoline regioisomers enable …
Number of citations: 6 www.thieme-connect.com

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